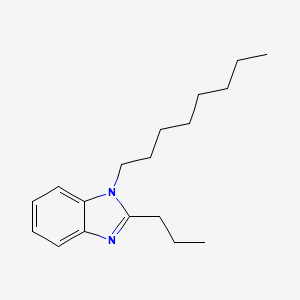![molecular formula C13H18N6O B11481556 N''-[(4-benzoylpiperazino)(imino)methyl]guanidine](/img/structure/B11481556.png)
N''-[(4-benzoylpiperazino)(imino)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoylpiperazine group linked to a guanidine moiety through an imino-methyl bridge. Its molecular formula is C13H20N6, and it has a molecular weight of 260.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . These methods are advantageous due to their compatibility with a wide range of solvents and substrates.
Industrial Production Methods
Industrial production of N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of scalable and cost-effective catalysts such as ytterbium triflate and copper-catalyzed three-component synthesis methods can be employed .
Chemical Reactions Analysis
Types of Reactions
N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted guanidine derivatives.
Scientific Research Applications
N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at certain receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide: A structurally similar compound with comparable properties.
4-(((4-benzyl-1-piperazinyl)imino)methyl)benzoic acid: Another related compound with a similar piperazine core.
Uniqueness
N’'-[(4-benzoylpiperazino)(imino)methyl]guanidine is unique due to its specific structural features, such as the benzoylpiperazine group and the imino-methyl bridge
Properties
Molecular Formula |
C13H18N6O |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-benzoyl-N-(diaminomethylidene)piperazine-1-carboximidamide |
InChI |
InChI=1S/C13H18N6O/c14-12(15)17-13(16)19-8-6-18(7-9-19)11(20)10-4-2-1-3-5-10/h1-5H,6-9H2,(H5,14,15,16,17) |
InChI Key |
YRTBUCDNLLHKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl (hydroxymethyl){4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-yl}propanedioate](/img/structure/B11481477.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11481485.png)
![5-chloro-6-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11481492.png)
![4-fluoro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11481497.png)
![(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11481498.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[(2-methylpropyl)carbamoyl]amino}propan-2-yl)cyclohexanecarboxamide](/img/structure/B11481503.png)
![1-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanamine](/img/structure/B11481519.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481525.png)

![14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B11481544.png)

![9-methyl-2-oxo-7-(pyridin-2-yl)-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile](/img/structure/B11481552.png)
![6,7-dimethoxy-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11481557.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11481560.png)
